molecular formula C19H19ClN4O2S2 B14972200 5-Chloro-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide

5-Chloro-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide

Cat. No.: B14972200
M. Wt: 435.0 g/mol
InChI Key: WTWVZNZGPQVRRP-UHFFFAOYSA-N
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Description

5-Chloro-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide is a complex organic compound that features a pyridazine ring, a piperidine moiety, and a thiophene sulfonamide group. This compound is of significant interest due to its potential pharmacological applications, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the pyridazine ring. One common method involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Chloro-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C19H19ClN4O2S2

Molecular Weight

435.0 g/mol

IUPAC Name

5-chloro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C19H19ClN4O2S2/c20-17-9-11-19(27-17)28(25,26)23-15-6-4-14(5-7-15)16-8-10-18(22-21-16)24-12-2-1-3-13-24/h4-11,23H,1-3,12-13H2

InChI Key

WTWVZNZGPQVRRP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl

Origin of Product

United States

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